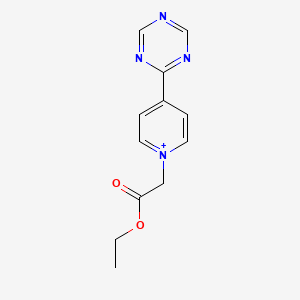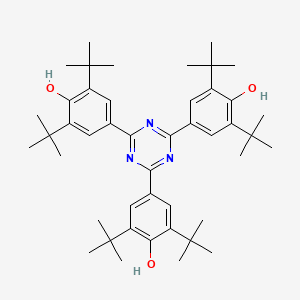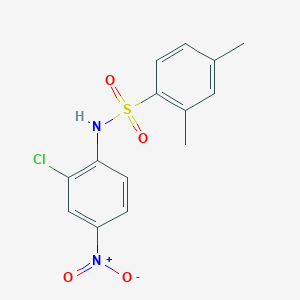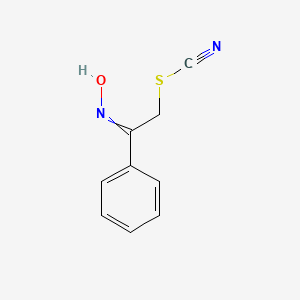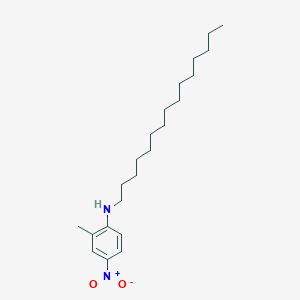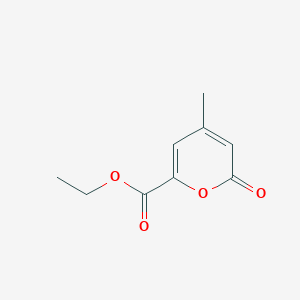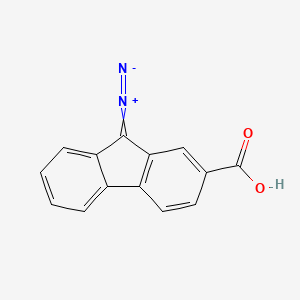
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate is a unique organic compound that has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity This compound is characterized by the presence of a diazonium group attached to a fluorenylidene moiety, along with a hydroxy group and a methanolate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate typically involves the diazotization of 9-fluorenylamine followed by the introduction of the hydroxy and methanolate groups. The process begins with the preparation of 9-fluorenylamine, which is then treated with nitrous acid to form the diazonium salt. This intermediate is subsequently reacted with appropriate reagents to introduce the hydroxy and methanolate groups, resulting in the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group to an amine or other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, cyanides, and thiols, under conditions that promote the displacement of the diazonium group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can result in a wide range of substituted fluorenylidene compounds.
Wissenschaftliche Forschungsanwendungen
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anticancer and antimicrobial agents.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of (9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate involves its interaction with various molecular targets and pathways. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to therapeutic effects. The hydroxy and methanolate groups may also contribute to the compound’s overall reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenylidene: A related compound with a similar fluorenylidene moiety but lacking the diazonium and hydroxy groups.
Fluorenone: Another related compound with a ketone functional group instead of the diazonium and hydroxy groups.
Fluorenylamines: Compounds with an amine group attached to the fluorenylidene moiety.
Uniqueness
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate is unique due to the presence of the diazonium group, which imparts distinctive reactivity and potential applications. The combination of the diazonium, hydroxy, and methanolate groups makes this compound versatile and valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
111858-43-6 |
|---|---|
Molekularformel |
C14H8N2O2 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
9-diazofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H8N2O2/c15-16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)13/h1-7H,(H,17,18) |
InChI-Schlüssel |
SWALBAZCSVMOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


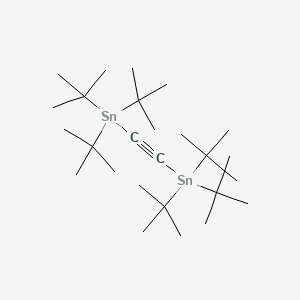
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
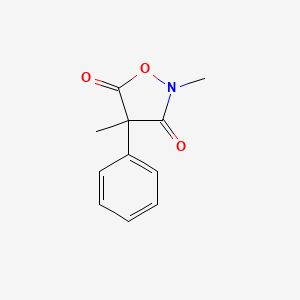
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
